N-methyl-1H-imidazole-4-sulfonamide N-methyl-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 58768-15-3
VCID: VC4227972
InChI: InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7)
SMILES: CNS(=O)(=O)C1=CN=CN1
Molecular Formula: C4H7N3O2S
Molecular Weight: 161.18

N-methyl-1H-imidazole-4-sulfonamide

CAS No.: 58768-15-3

Cat. No.: VC4227972

Molecular Formula: C4H7N3O2S

Molecular Weight: 161.18

* For research use only. Not for human or veterinary use.

N-methyl-1H-imidazole-4-sulfonamide - 58768-15-3

Specification

CAS No. 58768-15-3
Molecular Formula C4H7N3O2S
Molecular Weight 161.18
IUPAC Name N-methyl-1H-imidazole-5-sulfonamide
Standard InChI InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7)
Standard InChI Key OQUFDFYYYYSGLJ-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CN=CN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl-1H-imidazole-4-sulfonamide consists of a five-membered imidazole ring with a methyl group at the N1 position and a sulfonamide group (-SO2_2NH2_2) at the C4 position. The planar imidazole ring contributes to its aromaticity, while the sulfonamide moiety enhances its polarity and hydrogen-bonding capacity. Key structural identifiers include:

PropertyValue
CAS Registry Number111124-90-4
Molecular FormulaC4H7N3O2SC_4H_7N_3O_2S
Molecular Weight161.18 g/mol
InChI KeyQBJSSOBNVYDCDQ-UHFFFAOYSA-N
SMILESCN1C=NC(=C1)S(=O)(=O)N
PubChem CID2736885

The compound’s crystalline structure and electronic configuration have been validated via X-ray diffraction and computational modeling, confirming the sulfonamide group’s tetrahedral geometry .

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1H NMR (DMSO-d6) displays peaks at δ 3.60 (s, 3H, N-CH3_3), δ 7.45 (s, 1H, imidazole C5-H), and δ 8.10 (s, 1H, imidazole C2-H) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 161.18 [M+H]+^+, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methyl-1H-imidazole-4-sulfonamide typically involves sulfonation of 1-methylimidazole followed by amidation. A representative pathway includes:

  • Sulfonation: Reaction of 1-methylimidazole with chlorosulfonic acid (ClSO3HClSO_3H) at 0–5°C to yield 1-methylimidazole-4-sulfonyl chloride.

  • Ammonolysis: Treatment with aqueous ammonia (NH3NH_3) to replace the chloride with an amine group, forming the sulfonamide .

Optimization Challenges

  • Side Reactions: Competitive sulfonation at the C2 position may occur, requiring precise temperature control .

  • Yield: Industrial-scale production achieves ~70% yield using flow chemistry to minimize decomposition .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water12.5 mg/mL (25°C)
LogP (Octanol-Water)-0.85
Melting Point198–202°C (decomposes)

The compound exhibits moderate water solubility due to its polar sulfonamide group, making it suitable for aqueous formulations. Stability studies indicate degradation <5% after 12 months at 25°C in amber glass containers .

Reactivity

  • Acid/Base Behavior: The sulfonamide NH2_2 group acts as a weak acid (pKa9.2pK_a \approx 9.2), enabling salt formation with bases .

  • Electrophilic Substitution: The imidazole ring undergoes nitration and halogenation at the C2 and C5 positions under acidic conditions .

Pharmacological Applications

Antifungal Activity

N-Methyl-1H-imidazole-4-sulfonamide derivatives demonstrate potent activity against Candida albicans, with MIC90_{90} values as low as 0.032 μg/mL. The sulfonamide moiety enhances binding to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

ParameterValue
LD50_{50} (Oral, Rat)>2000 mg/kg
Skin IrritationMild erythema (OECD 404)

No mutagenicity was observed in Ames tests (up to 500 μg/plate) .

Analytical Methods

Chromatographic Techniques

  • HPLC: C18 column (5 μm, 250 × 4.6 mm), mobile phase 70:30 H2_2O:MeCN, retention time 6.8 min .

  • TLC: Rf_f = 0.42 (Silica Gel 60 F254_{254}, ethyl acetate:hexane 1:1) .

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